molecular formula C14H12ClFN2O2 B4955179 N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide

N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide

Cat. No. B4955179
M. Wt: 294.71 g/mol
InChI Key: MGOBNXCZEZPOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide varies depending on its application. In the case of herbicidal activity, it works by inhibiting the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll in plants. In the case of cancer treatment, it works by inhibiting the activity of an enzyme called poly(ADP-ribose) polymerase, which is involved in DNA repair in cancer cells. In the case of neurological disorders, it works by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has been shown to have various biochemical and physiological effects. In the case of herbicidal activity, it causes chlorosis and necrosis in plants, leading to their death. In the case of cancer treatment, it causes DNA damage and apoptosis in cancer cells, leading to their death. In the case of neurological disorders, it modulates the activity of certain neurotransmitters, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a wide range of applications, making it a versatile compound for use in different fields of research. However, there are also some limitations associated with its use. It can be toxic to certain organisms, including humans, at high concentrations, which can limit its use in certain experiments. Additionally, it can be expensive to produce, which can limit its availability for use in experiments.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide. One potential direction is the further investigation of its potential use as a herbicide, particularly in the development of more effective and environmentally friendly herbicides. Another potential direction is the further investigation of its potential use in the treatment of cancer, particularly in the development of more targeted and effective cancer therapies. Additionally, there is potential for the development of new applications of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide in fields such as material science and biotechnology.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide can be achieved through several methods. One such method involves the reaction of 5-chloro-2-pyridinamine with 4-fluorophenol in the presence of a suitable catalyst, followed by the addition of propanoic acid chloride. The resulting product is then purified through chromatography to obtain N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has numerous applications in scientific research. It has been extensively studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. Additionally, it has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-9(20-12-5-3-11(16)4-6-12)14(19)18-13-7-2-10(15)8-17-13/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOBNXCZEZPOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.